1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a fluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- The phenyl ring is activated by the Lewis acid catalyst.
- The acetyl chloride reacts with the activated phenyl ring, resulting in the formation of the acetophenone derivative.
- The chlorine and fluoromethyl groups are introduced via halogenation and fluorination reactions, respectively.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine and fluoromethyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
1-Chloro-1-(4-chloro-3-(fluoromethyl)phenyl)propan-2-one: Contains an additional chlorine atom on the propanone chain.
Uniqueness
1-(4-Chloro-3-(fluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chlorine and fluoromethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[4-chloro-3-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(11)9(5-8)6-12/h2-3,5H,4,6H2,1H3 |
InChI Key |
SEHQGENNIXXBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)CF |
Origin of Product |
United States |
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